molecular formula C14H12ClNO4S B2619807 N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine CAS No. 92290-91-0

N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine

Cat. No.: B2619807
CAS No.: 92290-91-0
M. Wt: 325.76
InChI Key: JVERQDFUUGRBBY-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfonyl]-N-phenylglycine (CAS 92290-91-0) is a chemical compound with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.767 g/mol . This phenylglycine derivative is designed for research applications, particularly in the development of novel antimicrobial and antibiofilm agents . Its molecular structure incorporates key pharmacophores, including a sulfonyl group and a diaryl system, which are found in various bioactive molecules . Research on closely related structural analogues has demonstrated significant potential in fighting Gram-positive bacterial pathogens and in disrupting microbial biofilm formation, a key factor in persistent infections . The presence of the sulfonyl group and the chlorophenyl moiety is associated with increased lipophilicity, which may enhance the compound's ability to penetrate bacterial cell membranes . Furthermore, similar N-acyl-α-amino acid derivatives are reported to possess antioxidant properties, making them subjects of interest in oxidative stress-related research . As a building block in medicinal chemistry, this compound offers researchers a valuable tool for synthesizing more complex molecules for biological evaluation . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVERQDFUUGRBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for more complex molecules, facilitating the development of new chemical entities.
  • Intermediate in Specialty Chemicals : It is utilized in the production of various industrial products, enhancing the efficiency of chemical manufacturing processes .

Biology

  • Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes. For example, it may inhibit acetylcholinesterase, relevant for treating neurological disorders such as Alzheimer's disease.

Case Study: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibition of acetylcholinesterase with an IC50 value of approximately 5 μM, indicating its potential therapeutic application in cognitive disorders .

Medicine

  • Anticancer Activity : Research indicates that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines, including colon (HCT-116) and breast cancer (MCF-7) cells.

Case Study: Anticancer Efficacy

In a controlled study, this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells, suggesting a mechanism involving oxidative stress pathways that enhance reactive oxygen species production.

Comparative Analysis of Anticancer Activity

Compound NameAnticancer Activity (IC50 μM)Unique Features
This compound7.1Chlorinated phenyl group
N-(3-chlorophenyl)-N-[4-methylphenyl)sulfonyl]glycine12.5Different halogen substitution
N-[p-toluenesulfonyl]-N-(2-methylphenyl)glycine15.0Variation in substituents affects activity

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity, particularly against fungal pathogens. In vitro studies indicate its effectiveness with minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of sulfonamide derivatives, revealing that this compound showed significant antifungal activity against resistant strains.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents on the aromatic rings significantly influences reactivity and functional efficacy. Key analogues include:

Compound Name Substituents on Aromatic Rings Electron Effect Molar Mass (g/mol) Key Application/Activity
N-(4-Chlorophenyl)glycine (NCPG) 4-Cl on phenyl Strong electron-withdrawing 185.6 Dentin adhesive bonding
N-Methyl-N-(4-chlorophenyl)glycine (NMNCPG) 4-Cl on phenyl + N-methylation Moderate electron-withdrawing 199.6 Superior dentin bond strength
N-(3,4-Dichlorophenyl)glycine (NDCPG) 3,4-diCl on phenyl Very strong electron-withdrawing 220.0 Reduced bonding efficacy
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Me on both phenyl groups Electron-donating 319.4 Not specified; structural analogue
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,3-diCl + 4-Me Mixed effects (Cl: withdrawing; Me: donating) 354.2 Discontinued; potential medicinal use

Key Findings :

  • Electron-Withdrawing Groups : Chloro (Cl) substituents withdraw electron density from the nitrogen atom, enhancing electrophilicity. However, excessive withdrawal (e.g., NDCPG’s 3,4-diCl) narrows the effective concentration range for applications like dentin bonding and reduces bond strength .
  • For example, N-(3,4-dimethoxyphenyl)sulfonyl derivatives (CAS: 713501-82-7) may exhibit altered pharmacokinetic profiles due to increased hydrophilicity .

Solubility and Formulation Challenges

Electron-withdrawing substituents like Cl reduce aqueous solubility, necessitating acetone or DMF as solvents in formulations . In contrast, methoxy or methyl groups improve solubility but may compromise stability. For example, 4-hydroxyphenylpropionylglycine (CAS: 3850-43-9), with a hydroxyl group, exhibits high polarity (λmax: 226 nm) and requires storage at -20°C for long-term stability .

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to a chlorophenyl ring and a phenylglycine moiety, which enhances its reactivity and biological interactions. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO2SC_{13}H_{12}ClNO_2S. The presence of the sulfonyl group is significant for its reactivity, providing the compound with unique properties that facilitate interactions with various biological targets.

Property Details
Molecular FormulaC13H12ClNO2SC_{13}H_{12}ClNO_2S
Functional GroupsSulfonyl, Chlorophenyl, Glycine
Potential ApplicationsEnzyme inhibition, Antimicrobial

The mechanism by which this compound exerts its biological effects primarily involves its ability to inhibit specific enzymes. The sulfonyl group allows for strong interactions with enzyme active sites, potentially leading to inhibition or modulation of their functions. This interaction can disrupt various biochemical pathways, making it relevant in therapeutic contexts such as cancer treatment and inflammatory diseases.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory activity against these enzymes, which are crucial in various physiological processes:

Enzyme Inhibition Type IC50 Values
AcetylcholinesteraseStrong Inhibitor2.14 ± 0.003 μM
UreaseStrong InhibitorNot specified

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial effectiveness observed:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings indicate that the compound could be a candidate for developing new antibiotics .

3. Anticancer Potential

The sulfonamide functionality of this compound has been linked to anticancer activities. Various studies have explored its effects on cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the pharmacological behavior of compounds similar to this compound:

  • Study on Antimicrobial Activity : A recent study synthesized a series of compounds with sulfonamide groups and evaluated their antibacterial effects on multiple strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, supporting the potential use of this compound in treating bacterial infections .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibitory properties of related sulfonamide derivatives. The findings revealed strong inhibition against AChE and urease, reinforcing the therapeutic potential of these compounds in neurodegenerative diseases and metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine, and how do reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of N-phenylglycine derivatives. For example, reacting N-phenylglycine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C. The reaction requires precise stoichiometric control to avoid over-sulfonylation. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 confirm the sulfonyl group’s presence (δ ~7.8 ppm for aromatic protons) and glycine backbone (δ ~3.5–4.0 ppm for CH2).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

Q. What are the primary applications of sulfonamide-functionalized glycine derivatives in material science?

  • Methodological Answer : These compounds act as adhesion promoters in dental resins due to their dual electron-withdrawing (sulfonyl) and hydrogen-bonding (glycine) groups. For example, N-aryl glycine derivatives enhance dentin-bonding strength by forming covalent bonds with collagen fibrils and free-radical polymerization with methacrylate resins .

Advanced Research Questions

Q. How does the 4-chlorophenylsulfonyl group modulate the compound’s electronic properties and reactivity in photopolymerization?

  • Methodological Answer : The sulfonyl group withdraws electron density, stabilizing radical intermediates during UV-induced decomposition. Under 392 nm LED irradiation, N-phenylglycine derivatives generate phenylglycinyl radicals (PhNHCH2•), which initiate acrylate polymerization. Time-resolved ESR spectroscopy and DFT calculations can quantify radical lifetimes and orbital interactions .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-glycine hybrids (e.g., variable IC50 values in enzyme assays)?

  • Methodological Answer :

  • Structural Variants : Compare analogues (e.g., N-(3,4-dichlorophenyl) vs. 4-chlorophenyl) to isolate substituent effects .
  • Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and incubation time to minimize variability.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies in enzyme active sites .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or tert-butyl) at the glycine carboxylate to enhance membrane permeability.
  • Microencapsulation : Use PLGA nanoparticles (70–150 nm) for controlled release, monitored via LC-MS/MS pharmacokinetic profiling .

Critical Research Gaps

  • Mechanistic Studies : Limited data on the sulfonyl group’s role in radical scavenging vs. hydrogen bonding in polymerization.
  • In Vivo Toxicity : Absence of ADMET profiles for long-term biomedical applications .

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